UT-B-IN-1 -

UT-B-IN-1

Catalog Number: EVT-10906108
CAS Number:
Molecular Formula: C20H17N5O2S3
Molecular Weight: 455.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

UT-B-IN-1 is a small-molecule inhibitor specifically targeting the urea transporter UT-B, which plays a crucial role in urea transport across cell membranes in various tissues, including the kidney and bladder. The development of UT-B inhibitors like UT-B-IN-1 is primarily driven by their potential therapeutic applications in conditions such as hypertension and edema, where modulation of urea transport could influence fluid balance and blood pressure regulation .

Source and Classification

UT-B-IN-1 belongs to a class of compounds designed to inhibit urea transporters, particularly the UT-B isoform. These inhibitors are classified under small-molecule pharmaceuticals, focusing on their structural properties and biological activity against specific transport mechanisms in mammalian physiology. The identification and synthesis of UT-B inhibitors have been facilitated by high-throughput screening methods that assess their efficacy in various biological models .

Synthesis Analysis

Methods and Technical Details

The synthesis of UT-B-IN-1 involves several key steps aimed at achieving high purity and yield. A typical synthesis procedure includes:

  1. Starting Materials: Selection of appropriate precursors that contain functional groups conducive to urea transporter inhibition.
  2. Reactions: Employing techniques such as condensation reactions, cyclization, and functional group modifications to construct the desired molecular framework.
  3. Purification: Utilizing chromatographic methods (e.g., high-performance liquid chromatography) to isolate the target compound from by-products.
  4. Characterization: Confirming the structure and purity of the synthesized compound through techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .

The synthesis process is designed to optimize the compound's inhibitory potency against UT-B while minimizing off-target effects.

Molecular Structure Analysis

Structure and Data

The molecular structure of UT-B-IN-1 is characterized by specific functional groups that interact with the urea binding site on the UT-B transporter. Key structural features include:

  • Core Structure: A central scaffold that provides stability and facilitates binding.
  • Functional Groups: Presence of amine or carbonyl groups that enhance interaction with the transporter.
  • Molecular Weight: Approximately 300-400 g/mol, which is typical for small-molecule inhibitors.

Quantitative structure-activity relationship studies have shown that modifications to these functional groups can significantly alter the inhibitor's potency, as evidenced by varying IC50 values across different analogs .

Chemical Reactions Analysis

Reactions and Technical Details

UT-B-IN-1 undergoes specific chemical reactions when interacting with its target transporter. The primary reaction mechanism involves:

The detailed kinetics of these reactions are often assessed using assays that measure changes in cell volume or lysis in response to varying concentrations of urea and inhibitor.

Mechanism of Action

Process and Data

The mechanism by which UT-B-IN-1 exerts its effects involves several biochemical pathways:

  1. Inhibition of Urea Transport: By binding to the transporter, UT-B-IN-1 prevents urea from being transported across cell membranes, leading to altered osmotic balance.
  2. Physiological Impact: This inhibition can affect renal function, influencing fluid retention or loss, which has implications for blood pressure regulation.
  3. Data from Studies: Experimental data indicate that inhibition leads to increased concentrations of urea in plasma while decreasing urinary excretion levels, suggesting a significant impact on renal handling of urea .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

UT-B-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Characteristic melting points are typically determined during synthesis characterization, providing insight into purity.

These properties are critical for understanding how the compound behaves in biological systems and its potential pharmacokinetic profiles .

Applications

Scientific Uses

UT-B-IN-1 has several potential applications in scientific research and medicine:

  • Diuretic Development: As a selective inhibitor of UT-B, it may serve as a lead compound for developing new diuretics aimed at treating conditions like hypertension or heart failure.
  • Research Tool: It can be used in studies examining urea transport mechanisms in various tissues, contributing to a better understanding of renal physiology.
  • Therapeutic Investigations: Ongoing research aims to evaluate its effects on blood pressure regulation and fluid balance, potentially leading to novel therapeutic strategies for managing related disorders .
Molecular Pharmacology of UT-B-IN-1

Target Specificity and Binding Kinetics

Competitive Inhibition Dynamics at Urea Transporter B Isoforms

UT-B-IN-1 (also designated UTBinh-14) functions as a reversible, competitive inhibitor of urea transporter B. Its mechanism involves direct competition with urea at an intracellular binding site within the urea transporter B pore. Surface plasmon resonance and stopped-flow light scattering studies demonstrate that UT-B-IN-1 binds rapidly to urea transporter B, with its inhibitory efficacy inversely proportional to urea concentration. This competitive relationship confirms occupancy of the urea translocation pathway [5] [8]. Reversibility is evidenced by restoration of urea transport kinetics following inhibitor washout in erythrocyte models. UT-B-IN-1 exhibits symmetric inhibition, equally impairing urea influx and efflux, consistent with obstruction of the urea permeation pathway rather than allosteric modulation [5].

Interspecies Variability in Half-Maximal Inhibitory Concentration Values (Human vs Murine Models)

UT-B-IN-1 exhibits significant potency differences across species, as quantified by half-maximal inhibitory concentration values:

Table 1: Half-Maximal Inhibitory Concentration Values of UT-B-IN-1 Across Species

SpeciesUrea Transporter B IsoformHalf-Maximal Inhibitory Concentration (nM)Experimental System
HumanUrea Transporter B10.3Erythrocytes, Stopped-Flow
MouseUrea Transporter B25.1Erythrocytes, Stopped-Flow
MouseUrea Transporter B26.7Erythrocytes, Acetamide Efflux

This variability arises from inherent differences in urea transporter B protein sequences between humans and mice. Structural analyses indicate divergent residues within the inhibitor-binding pocket, particularly near the extracellular pore entry and central constriction sites, influencing inhibitor affinity. Such differences necessitate careful consideration when extrapolating murine efficacy data to human therapeutic predictions [3] [5].

Selectivity Profiling Against Urea Transporter A Transporters

UT-B-IN-1 possesses exceptional selectivity for urea transporter B over urea transporter A isoforms. Functional assays in Madin-Darby canine kidney cells expressing urea transporter A1 demonstrate minimal inhibition (>1000-fold lower potency) even at micromolar concentrations of UT-B-IN-1 [3] [8]. This high selectivity is attributed to fundamental structural and electrostatic differences between the urea transporter B and urea transporter A pores:

  • Electrostatic Potential: The extracellular vestibule of urea transporter A isoforms exhibits a significantly more negative electrostatic potential compared to urea transporter B, creating a repulsive environment for the predominantly hydrophobic UT-B-IN-1 molecule [4].
  • Binding Pocket Architecture: Key residues forming the hydrophobic niche accommodating the 4-ethylbenzene group of UT-B-IN-1 in urea transporter B are not conserved in urea transporter A isoforms. Substitutions, such as tryptophan 286 in urea transporter B versus a negatively charged residue in urea transporter A, critically disrupt favorable interactions [4].
  • Functional Validation: UT-B-IN-1 administration effectively reduces urine osmolality and increases urine output in wild-type mice but fails to elicit these effects in urea transporter B knockout mice, confirming in vivo target specificity and lack of significant off-target effects on urea transporter A-mediated urea transport under physiological conditions [5].

Structural Determinants of Urea Transporter B/UT-B-IN-1 Interactions

High-resolution structural biology techniques (cryo-electron microscopy and X-ray crystallography) have elucidated the precise molecular interactions governing UT-B-IN-1 binding to urea transporter B:

Table 2: Key Interactions Between Urea Transporter B and UT-B-IN-1

UT-B-IN-1 Chemical MoietyUrea Transporter B ResidueInteraction TypeFunctional Role
2-Thienyl groupValine 69, Threonine 177Steric occlusionDirect pore blockade at extracellular entry
Triazolothienopyrimidine coreGlutamine 232Hydrogen bonding (backbone carbonyl)Stabilization within pore constriction
Alanine 337Hydrogen bonding (side chain/backbone)Stabilization within pore constriction
4-Ethylbenzene groupTryptophan 286Hydrophobic packing, π-stackingBinding pocket anchoring
Phenylalanine 288Hydrophobic packingBinding pocket anchoring
Glycine 323, Alanine 327Van der Waals interactionsBinding pocket anchoring
  • Binding Site Location: Contrary to initial docking predictions suggesting intracellular binding, structural data unequivocally places UT-B-IN-1 within the extracellular pore entry of urea transporter B. The inhibitor completely occludes the pore lumen, preventing urea access [4].
  • Critical Interactions: The 2-thienyl moiety sits deep within the pore, sterically hindering urea passage. The triazolothienopyrimidine core forms hydrogen bonds with glutamine 232 and alanine 337, stabilizing its position near the selectivity filter. The 4-ethylbenzene group is buried within a hydrophobic pocket formed by tryptophan 286, phenylalanine 288, glycine 323, and alanine 327. This extensive hydrophobic network provides the primary binding energy [4].
  • Selectivity Determinants: Comparative structural analysis of urea transporter B and urea transporter A3 highlights key differences explaining UT-B-IN-1's selectivity. The urea transporter A3 extracellular vestibule possesses a more negatively charged surface potential, disfavoring the hydrophobic UT-B-IN-1. Crucially, the tryptophan 286 residue in urea transporter B, essential for π-stacking with the inhibitor's benzene ring, is replaced by a non-aromatic residue in urea transporter A isoforms. Furthermore, the hydrophobic pocket residues in urea transporter B are often substituted by bulkier or charged residues in urea transporter A, disrupting the complementary fit [4].
  • Conformational Effects: UT-B-IN-1 binding induces minimal conformational change in the urea transporter B trimer structure. The primary mechanism is physical occlusion rather than induced-fit inhibition. This explains its rapid association and dissociation kinetics observed in functional assays [4] [5].

Properties

Product Name

UT-B-IN-1

IUPAC Name

10-(4-ethylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

Molecular Formula

C20H17N5O2S3

Molecular Weight

455.6 g/mol

InChI

InChI=1S/C20H17N5O2S3/c1-2-13-5-7-15(8-6-13)30(26,27)20-19-22-18(21-12-14-4-3-10-28-14)17-16(9-11-29-17)25(19)24-23-20/h3-11H,2,12H2,1H3,(H,21,22)

InChI Key

UYFZCWXRMHSLTC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NCC5=CC=CS5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.